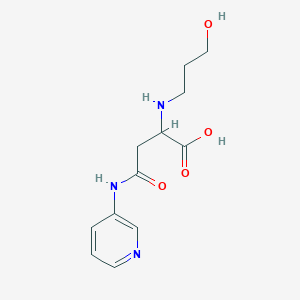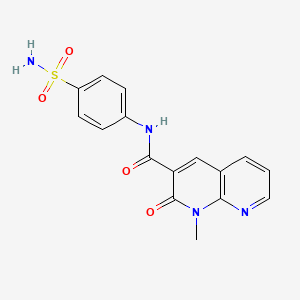
1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biology and medicine. This compound is commonly referred to as 'compound X' in scientific literature and is known for its unique chemical structure and properties.
Applications De Recherche Scientifique
Cytotoxic Activity
Research has shown that carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a structural similarity with the specified compound, exhibit potent cytotoxicity against cancer cell lines such as murine P388 leukemia and Lewis lung carcinoma (LLTC). Some derivatives have been found to possess IC50 values less than 10 nM, indicating their potential as powerful anticancer agents. Notably, a derivative bearing a 2-(4-fluorophenyl) group demonstrated significant in vivo efficacy against colon 38 tumors in mice, suggesting the therapeutic promise of these compounds in cancer treatment (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Antibacterial Evaluation
Another study focused on the synthesis and initial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides for their efficacy against Escherichia coli infections in mice. The study identified two derivatives with protective effects against E. coli and several other gram-negative bacterial pathogenic infections, highlighting the antimicrobial potential of this class of compounds (Santilli, Scotese, & Yurchenco, 1975).
Novel Heterocyclic Systems
Further chemical exploration has led to the development of novel heterocyclic systems involving aminonaphthyridinones, demonstrating the versatility of naphthyridine derivatives in creating new chemical entities with potential biological activities. This area of research underscores the value of naphthyridine derivatives in expanding the chemical space for drug discovery and development (Deady & Devine, 2006).
Propriétés
IUPAC Name |
1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-20-14-10(3-2-8-18-14)9-13(16(20)22)15(21)19-11-4-6-12(7-5-11)25(17,23)24/h2-9H,1H3,(H,19,21)(H2,17,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPSWWZQQFZEJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2363274.png)
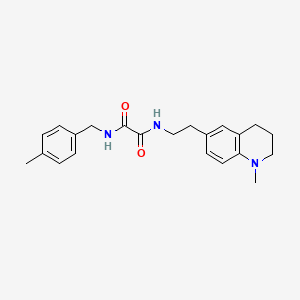
![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)
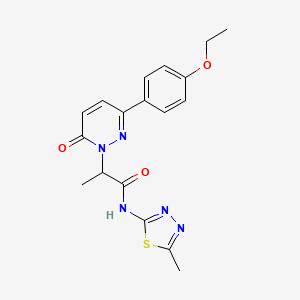
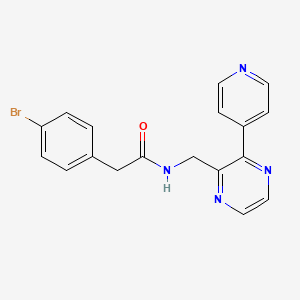
![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)

![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)
![Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2363289.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)
![3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2363296.png)
